tert-Butyl (cis-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate
Description
Properties
Molecular Formula |
C21H23Cl2NO2 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
tert-butyl N-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate |
InChI |
InChI=1S/C21H23Cl2NO2/c1-21(2,3)26-20(25)24-19-11-9-14(15-6-4-5-7-16(15)19)13-8-10-17(22)18(23)12-13/h4-8,10,12,14,19H,9,11H2,1-3H3,(H,24,25)/t14-,19-/m1/s1 |
InChI Key |
ZVQCUUBEAJLJHR-AUUYWEPGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Enantioselective Organocatalytic Synthesis
Recent patents and research have emphasized the use of organocatalysis, particularly proline catalysis, for the asymmetric synthesis of compounds related to the target molecule. The process involves:
Reaction of Aryl N-Boc-Imine with Aldehydes:
The initial step involves reacting an aryl N-Boc-imine with an aldehyde in the presence of D- or L-proline. This step yields a key intermediate (compound 1), which sets the stereochemistry foundation for subsequent steps.Formation of Olefinic Carbamate via Wittig Reaction:
The intermediate (compound 1) reacts with triphenylphosphonium salts in the presence of a strong base such as n-butyllithium or potassium tert-butoxide in dry tetrahydrofuran (THF). This Wittig reaction produces an olefinic carbamate (compound 2), with high optical purity (up to 99% enantiomeric excess) and a cis:trans isomeric ratio of approximately 1.3:1.Alkylation of Carbamate:
The olefinic carbamate (compound 2) undergoes alkylation with an alkyl halide in the presence of sodium hydride (NaH) at low temperatures (0–10°C). This step introduces the necessary substituents, leading to compound 3.Deprotection and Intramolecular Friedel-Crafts Cyclization:
The N-Boc protecting group is removed under acidic conditions, followed by an intramolecular Friedel-Crafts cyclization to form the tetrahydronaphthalene core, yielding the target carbamate. This cyclization is performed under reflux with polyphosphoric acid or similar acids, affording the desired compound with high stereoselectivity.
Summary Table: Enantioselective Organocatalytic Synthesis
| Step | Reagents & Conditions | Key Outcomes |
|---|---|---|
| 1 | Aryl N-Boc-imine + aldehyde + D/L-proline | Formation of compound 1 with stereocontrol |
| 2 | Compound 1 + triphenylphosphonium salt + n-BuLi or t-BuOK in dry THF | Olefinic carbamate (compound 2) with 99% ee |
| 3 | Compound 2 + alkyl halide + NaH (0–10°C) | Alkylated carbamate (compound 3) |
| 4 | Acid deprotection + intramolecular FCC | Final tetrahydronaphthalene carbamate |
Wittig and Methylation Pathway
Another prominent route involves Wittig olefination followed by methylation:
Wittig Reaction with Phosphonium Ylide:
Semistabilized 3,4-dichlorobenzyl phosphonium ylide, generated in situ, reacts with aldehyde substrates to produce olefinic carbamates with high stereoselectivity. This step is catalyzed by strong bases such as n-BuLi or potassium tert-butoxide, yielding compounds with optical purity exceeding 99% ee.Methylation of Olefin:
The olefinic carbamate undergoes methylation using methyl iodide (MeI) and NaH at low temperatures, resulting in N-methylated olefins. This step enhances the molecule's reactivity for subsequent cyclization.Intramolecular Friedel-Crafts Cyclization:
The methylated olefin is deprotected and cyclized via acid-mediated intramolecular Friedel-Crafts alkylation, producing the target compound with a mixture of stereoisomers, which can be separated chromatographically.
Summary Table: Wittig-Methylation Route
| Step | Reagents & Conditions | Key Outcomes |
|---|---|---|
| 1 | Aldehyde + phosphonium ylide + base | Olefinic carbamate with high enantioselectivity |
| 2 | Methyl iodide + NaH (0–10°C) | N-methyl olefin |
| 3 | Acid deprotection + FCC | Final carbamate with stereoisomeric mixture |
Additional Synthetic Considerations and Optimization
Stereoselectivity:
The use of chiral organocatalysts such as D- or L-proline ensures high enantiomeric excess, critical for pharmacologically active compounds like antidepressants.Yield and Purity:
Yields typically range from 60% to 71% for key intermediates, with enantiomeric purities exceeding 95%. The cis:trans ratios are optimized through reaction conditions and choice of reagents.Reaction Conditions: Low-temperature conditions (0–10°C) are favored during methylation and alkylation steps to control stereochemistry and minimize side reactions.
Chemical Reactions Analysis
Carbamate Deprotection
The tert-butoxycarbonyl (Boc) group undergoes cleavage under acidic conditions to yield the free amine. This reaction is critical for accessing bioactive intermediates like desmethylsertraline .
Nucleophilic Substitution
The carbamate nitrogen participates in alkylation reactions after deprotection.
Electrophilic Aromatic Substitution
The dichlorophenyl ring undergoes limited electrophilic substitution due to electron-withdrawing Cl groups.
| Reaction | Reagents | Position | Outcome | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Meta to Cl | Nitro-substituted derivative | |
| Sulfonation | SO₃, H₂SO₄ | Para to Cl | Sulfonic acid derivative |
Hydrogenation of the Tetrahydronaphthalene Core
The partially saturated ring system can undergo further hydrogenation under catalytic conditions.
| Catalyst | Conditions | Product | Reference |
|---|---|---|---|
| Pd/C (5% w/w) | H₂ (0.5 kg/cm²), MeOH, 25°C | Fully saturated decalin derivative |
Oxidation Reactions
The tetrahydronaphthalene moiety is susceptible to oxidation at the benzylic position.
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 6 hours | Ketone formation (4-oxo derivative) | |
| CrO₃ | Acetic acid, reflux | Dihydroxylation followed by oxidation |
Intramolecular Friedel-Crafts Cyclization
Acid-mediated cyclization generates tricyclic structures, enhancing pharmacological activity .
| Acid Catalyst | Conditions | Product | Reference |
|---|---|---|---|
| Polyphosphoric acid (PPA) | Toluene, reflux, 8 hours | Tricyclic carbazole derivative |
Key Findings:
-
Deprotection Efficiency : Boc removal with TFA achieves >95% yield in 2 hours , whereas HCl requires longer reaction times .
-
Steric Effects : N-Alkylation proceeds efficiently with small alkyl groups (e.g., methyl) but stalls with bulky substituents .
-
Regioselectivity : Electrophilic substitutions on the dichlorophenyl ring favor meta/para positions due to Cl directing effects.
-
Catalytic Hydrogenation : Pd/C selectively reduces the tetrahydronaphthalene ring without affecting the aromatic Cl substituents .
This compound’s reactivity profile highlights its versatility as a synthetic intermediate for antidepressants and related bioactive molecules.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, tert-Butyl (cis-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is studied for its potential interactions with biological macromolecules. It can serve as a model compound for studying enzyme-substrate interactions and receptor binding.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and optimization.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl (cis-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Sertraline (Free Amine Form)
- Structure : (1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
- Key Differences :
- Sertraline lacks the Boc group, instead featuring a methyl group on the amine.
- Molecular weight: ~306.2 g/mol (lower than the carbamate derivative due to the absence of the Boc moiety).
- Pharmacological Role : Sertraline is an active pharmaceutical ingredient (API) used as an antidepressant, whereas the carbamate derivative is likely a synthetic intermediate.
- Solubility : Sertraline hydrochloride is water-soluble, while the Boc-protected carbamate is expected to exhibit higher hydrophobicity .
Other Carbamate-Protected Intermediates
Compounds such as benzyl or acetyl carbamate derivatives of sertraline may differ in:
- Deprotection Conditions: Boc groups are cleaved under acidic conditions (e.g., trifluoroacetic acid), whereas benzyl carbamates require hydrogenolysis.
- Stability : Boc groups are stable under basic conditions, making them preferable in certain synthetic pathways compared to acid-labile alternatives.
Sertraline Precursors with Alternative Protecting Groups
For example, FMOC (fluorenylmethyloxycarbonyl) or Cbz (benzyloxycarbonyl)-protected intermediates:
- Synthetic Utility : FMOC is photolabile, and Cbz requires catalytic hydrogenation for removal, contrasting with Boc’s acid sensitivity.
- Steric Effects : The bulky tert-butyl group in the Boc derivative may influence stereochemical outcomes during synthesis compared to smaller protecting groups.
Research Implications and Limitations
However, its structural relationship to sertraline and the ubiquity of Boc-protected intermediates in drug synthesis suggest its role in optimizing synthetic routes. Future studies could explore:
- Deprotection Efficiency : Comparative yields under varying acidic conditions.
- Crystallinity and Stability : Impact of the Boc group on shelf-life and handling.
Biological Activity
tert-Butyl (cis-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate, also known as cis-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-BOC-1-naphthalenamine (CAS No. 267884-84-4), is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews its pharmacological properties, metabolic stability, and relevant case studies.
- Molecular Formula : C21H23Cl2NO2
- Molecular Weight : 392.32 g/mol
- IUPAC Name : tert-butyl N-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate
Pharmacological Profile
The compound exhibits a range of biological activities primarily attributed to its interaction with various biological targets. Notably:
- Inhibition of Protein Kinase B (PKB) : Research indicates that compounds similar to tert-butyl carbamate can modulate PKB activity, which is crucial in cancer and metabolic diseases .
- CYP450 Metabolism : The presence of the tert-butyl group affects the compound's metabolic stability. Studies show that the metabolic pathways involve cytochrome P450 enzymes (CYPs), particularly CYP3A4/5 and CYP2D6 . The metabolic stability can be enhanced by modifying the tert-butyl group to other substituents .
Case Studies
Several studies have investigated the biological effects of this compound and its analogs:
- Study on Metabolic Stability : A comparative analysis showed that replacing the tert-butyl group with trifluoromethyl groups significantly improved metabolic stability in vitro and in vivo. The half-life in human liver microsomes increased from 63 minutes to 114 minutes with this modification .
- Anticancer Activity : In vitro assays demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, a related compound was found to induce apoptosis in breast cancer cells through PKB inhibition .
Table 1: Comparison of Metabolic Stability
| Compound | Half-Life in Human Liver Microsomes (min) | CYP Inhibition (IC50 μM) |
|---|---|---|
| tert-butyl carbamate | 63 | >50 |
| Trifluoromethyl analog | 114 | >50 |
Table 2: Biological Activity Overview
Q & A
Q. What are the recommended synthetic routes for this compound, and how can intermediates be optimized for yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydronaphthalene core followed by regioselective functionalization. Key steps include:
- Friedel-Crafts alkylation to introduce the dichlorophenyl group.
- Carbamate protection using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., DMAP catalysis).
- Cis-stereochemistry control via chiral auxiliaries or asymmetric hydrogenation .
Optimization Strategies:
- Use computational reaction path screening (e.g., density functional theory (DFT)) to predict energy barriers and selectivity .
- Employ design of experiments (DoE) to assess factors like temperature, solvent polarity, and catalyst loading. For example, a 3-factor Box-Behnken design can identify optimal conditions for Boc protection .
Table 1: Example Optimization Parameters for Boc Protection
| Factor | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 0–40°C | 25°C | Minimizes side reactions |
| Solvent (DMF:H2O) | 9:1 to 1:1 | 3:1 | Maximizes solubility |
| Reaction Time | 2–24 hrs | 12 hrs | Balances completion vs. degradation |
Q. What analytical techniques are critical for confirming stereochemistry and purity?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® IC column with hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times with known standards .
- Nuclear Overhauser Effect (NOE) NMR : Irradiate the tert-butyl group to confirm spatial proximity of the cis-4-substituent .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by co-crystallizing with a heavy atom (e.g., bromine derivative) .
Quality Control:
- Monitor purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient). A purity threshold of ≥98% is recommended for biological assays .
Q. What safety protocols should be followed given structural analogs' hazard profiles?
Methodological Answer:
- Handling : Use fume hoods with ≥100 fpm airflow to minimize inhalation of dichlorophenyl byproducts .
- Personal Protective Equipment (PPE) : Nitrile gloves (≥8 mil thickness) and chemical-resistant aprons are mandatory during synthesis .
- Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in key reaction steps?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 to model transition states for Friedel-Crafts alkylation. Compare activation energies for ortho vs. para substitution on the dichlorophenyl ring .
- Machine Learning (ML) : Train models on existing reaction databases (e.g., Reaxys) to predict solvent effects on regioselectivity. For example, random forest algorithms can correlate solvent polarity (logP) with product distribution .
Case Study :
A 2023 study on analogous carbamates used ML to identify acetone/water mixtures as optimal for minimizing byproduct formation (5% vs. 20% in pure DMF) .
Q. How to resolve contradictions between spectroscopic data and theoretical predictions?
Methodological Answer:
- Dynamic NMR (DNMR) : Analyze variable-temperature spectra to detect conformational exchange broadening, which may explain discrepancies in NOE correlations .
- Hybrid QM/MM Simulations : Combine quantum mechanics (QM) for electronic structure with molecular mechanics (MM) for solvent effects to refine NMR chemical shift predictions .
Example :
A 2022 study resolved conflicting NOE data for a tetrahydronaphthalene derivative by identifying a low-energy boat conformation inaccessible to DFT gas-phase models .
Q. What strategies improve enantioselectivity in asymmetric synthesis?
Methodological Answer:
- Chiral Ligand Screening : Test phosphine-oxazoline ligands (e.g., (S)-t-BuPHOX) in rhodium-catalyzed hydrogenation. Achieve enantiomeric excess (ee) >90% via steric bulk modulation .
- Enzyme-Mediated Resolution : Use lipase B (Candida antarctica) to kinetically resolve racemic intermediates in non-polar solvents (e.g., toluene) .
Table 2: Enantioselectivity Optimization via Ligand Screening
| Ligand | ee (%) | Reaction Time (hrs) |
|---|---|---|
| (R)-Binap | 75 | 24 |
| (S)-t-BuPHOX | 92 | 12 |
| Josiphos SL-J009-1 | 88 | 18 |
Q. What methodologies assess the environmental impact of synthetic byproducts?
Methodological Answer:
- Persistency-Bioaccumulation-Toxicity (PBT) Modeling : Use EPI Suite to estimate log Kow (octanol-water coefficient) for dichlorophenyl derivatives. Values >5 indicate high bioaccumulation risk .
- Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and atom economy for each synthetic step. Aim for E-factor <10 via solvent recycling .
Case Study :
A 2024 ICReDD initiative reduced E-factor from 35 to 8 by replacing dichloromethane with cyclopentyl methyl ether (CPME) in Boc deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
